

Application Note: High-Resolution Mass Spectrometry for Adamantyl-thpinaca Metabolite Identification

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Compound of Interest

Compound Name: Adamantyl-thpinaca

Cat. No.: B10769801

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Introduction

Adamantyl-thpinaca (AD-THPINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market.[1] As with many SCRAs, **Adamantyl-thpinaca** is extensively metabolized in the body, making the detection of its metabolites crucial for forensic and clinical toxicology to confirm exposure.[2][3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and structural elucidation of drug metabolites. This application note provides a detailed protocol for the in vitro identification of **Adamantyl-thpinaca** phase I metabolites using pooled human liver microsomes (pHLM) and LC-HRMS analysis.

Experimental Protocols

This section details the methodology for the in vitro generation and identification of **Adamantyl-thpinaca** metabolites. The protocol is based on established methodologies for synthetic cannabinoid metabolism studies.[2][3]

In Vitro Incubation with Human Liver Microsomes

This protocol describes the generation of phase I metabolites of **Adamantyl-thpinaca** using pHLM.

Materials:

- **Adamantyl-thpinaca** standard
- Pooled human liver microsomes (pHLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges

Procedure:

- **Incubation Preparation:** In a microcentrifuge tube, prepare the incubation mixture containing **Adamantyl-thpinaca** (final concentration, e.g., 10 μ M), pHLM (e.g., 1 mg/mL), and phosphate buffer.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., up to 3 hours).^[4] Negative control experiments should be performed by omitting the NADPH regenerating system.
- **Termination of Reaction:** Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- **Protein Precipitation:** Centrifuge the mixture to precipitate proteins.

- Sample Clean-up (SPE): The supernatant is subjected to solid-phase extraction for sample clean-up and concentration of the metabolites.[\[2\]](#)[\[5\]](#)

LC-HRMS Analysis

This protocol outlines the parameters for the analysis of **Adamantyl-thpinaca** metabolites using a high-resolution mass spectrometer.

Instrumentation:

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- High-resolution mass spectrometer (e.g., Quadrupole-Time-of-Flight (QTOF) or Orbitrap).[\[2\]](#)
[\[6\]](#)[\[7\]](#)

LC Parameters:

- Column: A suitable reversed-phase column (e.g., C18).[\[8\]](#)
- Mobile Phase A: 0.1% formic acid in water.[\[6\]](#)[\[9\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[6\]](#)[\[9\]](#)
- Gradient: A gradient elution should be optimized to achieve separation of the parent drug and its metabolites.
- Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
- Column Temperature: e.g., 40°C.[\[6\]](#)

HRMS Parameters:

- Ionization Mode: Positive electrospray ionization (ESI+).[\[6\]](#)
- Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or information-dependent acquisition (IDA).[\[9\]](#)[\[10\]](#)
- Mass Range: A typical mass range would be m/z 100-1000.[\[10\]](#)

- Collision Energy: Ramped or fixed collision energy for MS/MS fragmentation.
- Data Analysis: Data is processed using specialized software for metabolite identification, which can predict and identify potential metabolites based on mass accuracy, isotopic pattern, and fragmentation spectra.[\[2\]](#)[\[3\]](#)

Data Presentation

Thirteen phase I metabolites of **Adamantyl-thpinaca** were identified following incubation with pooled human liver microsomes.[\[2\]](#)[\[3\]](#) The primary biotransformations observed were mono-, di-, and tri-hydroxylation on the adamantyl moiety.[\[2\]](#) The following table summarizes the key quantitative data for the identified metabolites.

Metabolite ID	Biotransformation	Chemical Formula	Calculated [M+H] ⁺ (m/z)	Mass Error (ppm)	Retention Time (min)	Relative Abundance
Parent	-	C ₂₄ H ₃₁ N ₃ O	390.2540	-	-	-
MA1	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₂	406.2489	< 5	-	Low
MA2	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₂	406.2489	< 5	-	Low
MA3	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₂	406.2489	< 5	-	Low
MA4	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₂	406.2489	< 5	-	Low
MA5	Dihydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	422.2438	< 5	-	Medium
MA6	Dihydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	422.2438	< 5	-	Medium
MA7	Dihydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	422.2438	< 5	-	High
MA8	Dihydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	422.2438	< 5	-	Medium
MA9	Dihydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	422.2438	< 5	-	High
MA10	Dihydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	422.2438	< 5	-	Medium
MA11	Trihydroxylation	C ₂₄ H ₃₁ N ₃ O ₄	438.2388	< 5	-	Low
MA12	Trihydroxylation	C ₂₄ H ₃₁ N ₃ O ₄	438.2388	< 5	-	Low

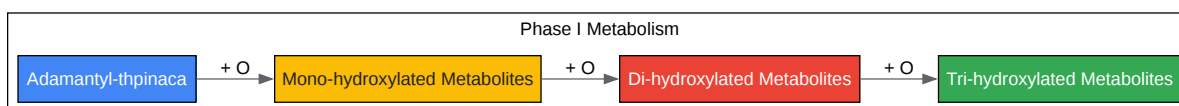
MA13	Trihydroxylation	$C_{24}H_{31}N_3O_4$	438.2388	< 5	-	Low
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Note: The specific retention times and relative abundances are dependent on the exact chromatographic conditions and instrumentation used.

Visualizations

Metabolic Pathway of Adamantyl-thpinaca

The primary metabolic pathway for **Adamantyl-thpinaca** involves hydroxylation at various positions on the adamantyl group.

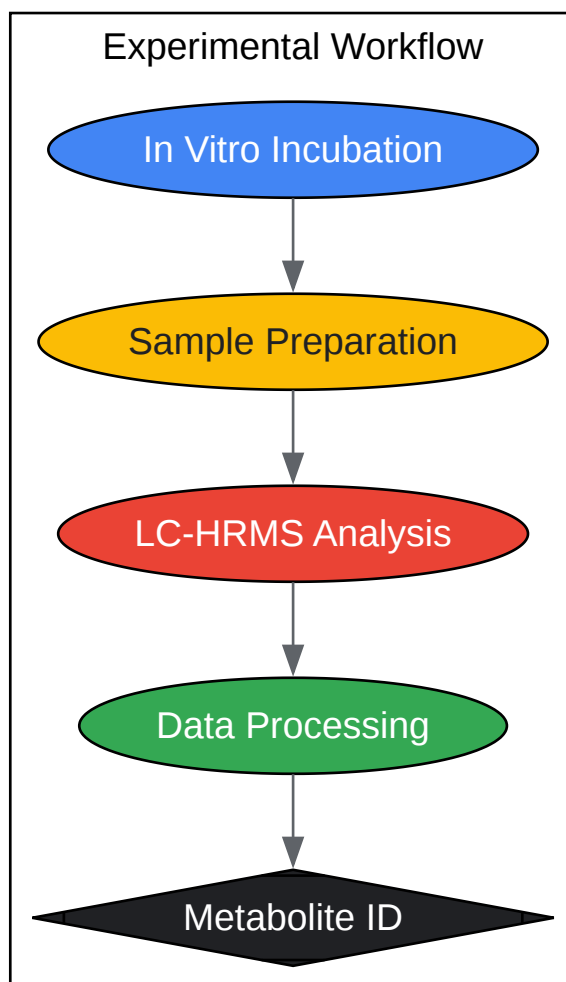


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Caption: Proposed Phase I metabolic pathway of **Adamantyl-thpinaca**.

Experimental Workflow for Metabolite Identification

The following diagram illustrates the overall workflow for the identification of **Adamantyl-thpinaca** metabolites.



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Caption: Workflow for **Adamantyl-thpinaca** metabolite identification.

Conclusion

This application note provides a comprehensive protocol for the identification of **Adamantyl-thpinaca** phase I metabolites using high-resolution mass spectrometry. The primary metabolic transformations are hydroxylations of the adamantyl moiety, leading to a series of mono-, di-, and tri-hydroxylated metabolites.^[2] The identification of these metabolites is critical for confirming the intake of **Adamantyl-thpinaca** in forensic and clinical settings. The presented workflow and data serve as a valuable resource for researchers and scientists in the field of drug metabolism and toxicology. The cytochrome P450 enzymes primarily responsible for the metabolism of **Adamantyl-thpinaca** are CYP3A4 and CYP3A5.^{[2][3]}

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